molecular formula C10H10BrNO2 B13628786 Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate

Cat. No.: B13628786
M. Wt: 256.10 g/mol
InChI Key: VLSORYWWGPBLJS-VOTSOKGWSA-N
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Description

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group attached to the acrylate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are performed under an inert atmosphere to prevent side reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Addition Reactions: Products include β-substituted esters.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.

Scientific Research Applications

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate involves its interaction with specific molecular targets. The bromine atom and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate can be compared with other similar compounds such as:

    Ethyl 3-(6-chloropyridin-2-YL)acrylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(6-fluoropyridin-2-YL)acrylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 3-(6-iodopyridin-2-YL)acrylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in various chemical transformations.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

ethyl (E)-3-(6-bromopyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)7-6-8-4-3-5-9(11)12-8/h3-7H,2H2,1H3/b7-6+

InChI Key

VLSORYWWGPBLJS-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=NC(=CC=C1)Br

Canonical SMILES

CCOC(=O)C=CC1=NC(=CC=C1)Br

Origin of Product

United States

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